Fmoc-D-2,6-Dimethyltyrosine

説明

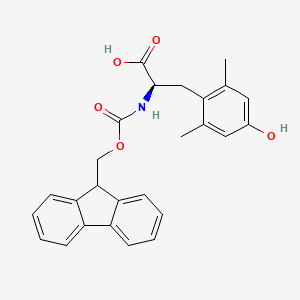

Fmoc-D-2,6-Dimethyltyrosine is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of D-2,6-dimethyltyrosine. This modification enhances the compound’s stability and makes it suitable for use in solid-phase peptide synthesis.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-2,6-Dimethyltyrosine typically involves the protection of the amino group of D-2,6-dimethyltyrosine with the Fmoc group. This is achieved by reacting D-2,6-dimethyltyrosine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product.

化学反応の分析

Peptide Coupling Reactions

Fmoc-Dmt-OH is widely used in solid-phase peptide synthesis (SPPS). Its coupling efficiency depends on reagent selection and steric effects:

Challenges :

-

Sluggish coupling due to steric hindrance from methyl groups .

-

Risk of pyrophosphate formation in sequences with adjacent Dmt residues .

Deprotection and Side Reactions

The Fmoc group is removed using 20% piperidine in DMF. Side reactions include:

-

Salt formation : Partially protected phosphates may form salts with piperidine, requiring counterion exchange (DIPEA/TFA) .

-

Benzylation : Minimized using 1,2-ethanedithiol (EDT) in cleavage cocktails .

Optimized deprotection protocol :

-

Treat peptidyl resin with TFA/TIS/HO (95:2.5:2.5) for 3 hours.

-

Add 10% HO overnight for phosphodiamidate hydrolysis.

Bioconjugation and Functionalization

The Fmoc group enables site-specific bioconjugation:

-

Hydrogel formation : Crosslinking via carbodiimide chemistry for drug delivery systems .

-

Fluorescent labeling : NHS ester derivatives for tracking peptide localization .

Example : α-Glu-SS-31 (H-Glu-D-Arg-Dmt-Lys-Phe-NH) showed enhanced mitochondrial targeting in kidney disease models .

Comparative Analysis of Dmt vs. Natural Tyrosine

| Property | Dmt | Natural Tyr |

|---|---|---|

| Metabolic stability | High (methyl groups) | Moderate |

| Receptor binding affinity | Enhanced (steric effects) | Standard |

| Synthetic complexity | Moderate | Low |

科学的研究の応用

Enhancing Pharmacological Properties

Fmoc-D-2,6-dimethyltyrosine plays a significant role in drug development by enabling the design of novel pharmaceuticals that target specific receptors. Its unique steric properties allow for modifications that enhance drug efficacy and selectivity.

Case Study: Opioid Peptide Analogues

Research has shown that substituting phenylalanine with this compound in opioid peptide analogues results in increased binding affinity and selectivity for mu-opioid receptors. This modification led to the development of more potent analgesics with fewer side effects compared to traditional opioids .

Bioconjugation

Facilitating Biomolecule Attachment

In bioconjugation processes, this compound is employed to facilitate the attachment of biomolecules to surfaces or other molecules. This application is vital for developing diagnostic tools and therapeutics.

Case Study: Diagnostic Tool Development

A study demonstrated the use of this compound in creating a novel diagnostic tool for detecting specific biomarkers associated with cancer. The compound's ability to enhance binding interactions allowed for improved sensitivity and specificity in detection assays .

Research in Neuroscience

Understanding Neurotransmitter Pathways

This compound is utilized in neuroscience research to study neurotransmitter pathways. Its incorporation into peptides helps researchers investigate the role of modified amino acids in brain function and behavior.

Case Study: Neurotransmitter Modulation

In a study examining the effects of modified peptides on neurotransmitter release, researchers found that peptides containing this compound exhibited altered release patterns compared to standard peptides. This finding suggests potential applications in developing treatments for neurological disorders .

Protein Engineering

Modifying Protein Stability and Activity

The compound is valuable in protein engineering for enhancing the stability and activity of proteins used in biotechnology applications. By incorporating this compound into protein structures, researchers can improve their functional properties.

Case Study: Enzyme Production

In enzyme engineering studies, the introduction of this compound into enzyme constructs resulted in increased thermal stability and catalytic efficiency. This enhancement is particularly beneficial for industrial applications where enzymes are exposed to extreme conditions .

作用機序

The mechanism of action of Fmoc-D-2,6-Dimethyltyrosine involves the protection of the amino group of D-2,6-dimethyltyrosine with the Fmoc group. This protects the amino group from unwanted reactions during peptide synthesis. The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group. The compound’s stability and ease of removal make it an ideal protecting group for amino acids in solid-phase peptide synthesis.

類似化合物との比較

Fmoc-L-2,6-Dimethyltyrosine: Similar to Fmoc-D-2,6-Dimethyltyrosine but with the L-configuration.

Fmoc-Tyrosine: Lacks the dimethyl groups on the tyrosine moiety.

Fmoc-Phenylalanine: Lacks the hydroxyl group on the tyrosine moiety.

Uniqueness: this compound is unique due to the presence of the Fmoc protecting group and the D-configuration of the amino acid. The dimethyl groups on the tyrosine moiety enhance the compound’s stability and make it suitable for use in solid-phase peptide synthesis. The Fmoc group can be easily removed under basic conditions, allowing for further functionalization of the amino group.

生物活性

Fmoc-D-2,6-Dimethyltyrosine (Fmoc-Dmt) is a modified amino acid known for its significant role in peptide synthesis and its diverse biological activities. This compound is a derivative of tyrosine, featuring two methyl groups at the 2 and 6 positions, which enhances its properties compared to standard amino acids. The Fmoc (fluorenylmethyloxycarbonyl) group serves as a protective group that facilitates the synthesis of peptides through solid-phase methods.

- Chemical Formula : C26H25NO

- CAS Number : 854300-32-6

- Molecular Weight : 395.49 g/mol

- Purity : Typically >95% in commercial preparations

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of this compound. It acts as a selective inhibitor of bacterial enzymes, particularly those involved in cell wall synthesis. This property makes it a candidate for developing new antibacterial agents, especially against resistant strains .

Role in Peptide Synthesis

Fmoc-Dmt is widely utilized in peptide synthesis due to its ability to enhance the stability and bioactivity of peptide chains. It has been shown to improve the efficacy of peptides in various biological assays, including:

- Opioid Peptides : Fmoc-Dmt is incorporated into opioid peptide analogs, enhancing their binding affinity and biological activity. For example, analogs containing Fmoc-Dmt exhibit improved potency in pain modulation .

- Anticonvulsant Activity : Peptides synthesized with Fmoc-Dmt have demonstrated significant anticonvulsant effects in animal models, suggesting potential therapeutic applications in epilepsy .

Case Studies and Research Findings

- Calcium Mobilization Assay :

- Synthesis of Opioid Analogues :

- Antinociceptive Studies :

Comparative Biological Activity Table

特性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO5/c1-15-11-17(28)12-16(2)22(15)13-24(25(29)30)27-26(31)32-14-23-20-9-5-3-7-18(20)19-8-4-6-10-21(19)23/h3-12,23-24,28H,13-14H2,1-2H3,(H,27,31)(H,29,30)/t24-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHSSAHKTHNKPGU-XMMPIXPASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。